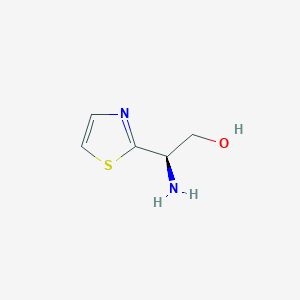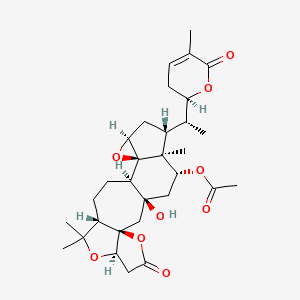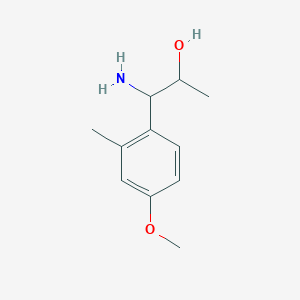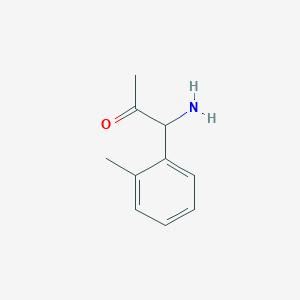![molecular formula C12H13NO B13055350 4-Phenyl-3-azabicyclo[3.1.1]heptan-2-one](/img/structure/B13055350.png)
4-Phenyl-3-azabicyclo[3.1.1]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-3-azabicyclo[311]heptan-2-one is a bicyclic compound characterized by its unique structure, which includes a phenyl group attached to a three-membered azabicycloheptane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-3-azabicyclo[3.1.1]heptan-2-one typically involves the reduction of spirocyclic oxetanyl nitriles. This process can be catalyzed by various Lewis acids such as CoCl2, LiBF4, ZnCl2, BF3·Et2O, In(OTf)3, NaCl, AlCl3, FeCl3, and Al2O3 . The reaction conditions often require heating to facilitate the transformation.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 4-Phenyl-3-azabicyclo[3.1.1]heptan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Commonly employs reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Often utilizes halogenating agents or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-Phenyl-3-azabicyclo[3.1.1]heptan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in pharmaceutical testing and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Phenyl-3-azabicyclo[3.1.1]heptan-2-one involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity. Detailed studies on its mechanism are ongoing to elucidate the exact pathways involved .
Comparación Con Compuestos Similares
- 3-Azabicyclo[3.1.1]heptane
- 2-Azabicyclo[2.2.1]heptane
- 4-Phenyl-2-azabicyclo[2.2.1]heptane
Comparison: 4-Phenyl-3-azabicyclo[31Compared to other azabicyclic compounds, it offers distinct reactivity and binding characteristics, making it a valuable compound in various research domains .
Propiedades
Fórmula molecular |
C12H13NO |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
4-phenyl-3-azabicyclo[3.1.1]heptan-2-one |
InChI |
InChI=1S/C12H13NO/c14-12-10-6-9(7-10)11(13-12)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2,(H,13,14) |
Clave InChI |
KQRVMVSCKHJUBS-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC1C(=O)NC2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3S)-5,6-Difluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13055287.png)
![1-(4-[(2-Fluorophenyl)methoxy]phenyl)propan-1-amine](/img/structure/B13055294.png)
![2-(5-Chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid](/img/structure/B13055302.png)




![Benzyl 9-(hydroxymethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13055358.png)



